

In-Depth Technical Guide: D-Phenylglycyl Cefaclor-d5

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Compound of Interest		
Compound Name:	D-Phenylglycyl Cefaclor-d5	
Cat. No.:	B15145517	Get Quote

This technical guide provides comprehensive information on **D-Phenylglycyl Cefaclor-d5**, an isotopically labeled impurity of the second-generation cephalosporin antibiotic, Cefaclor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biochemical pathway information.

Core Compound Information

D-Phenylglycyl Cefacior-d5 is the deuterated analog of D-Phenylglycyl Cefacior, a known impurity related to the synthesis of Cefacior. The "-d5" designation indicates the presence of five deuterium atoms on the phenyl ring of the D-phenylglycyl moiety, making it a valuable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry.

While a specific CAS number for **D-Phenylglycyl Cefactor-d5** is not publicly available, the CAS number for the parent compound, D-Phenylglycine (also known as Cefactor Impurity A), is 875-74-1.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for **D-Phenylglycyl Cefaclor-d5**.



Property	Value	Source
Molecular Formula	C23H16D5CIN4O5S	[7]
Molecular Weight	505.99 g/mol	[7][8]
Parent Compound (Impurity)	D-Phenylglycyl Cefaclor	[7]
Parent Compound CAS	875-74-1 (for D-Phenylglycine)	[2][3][4][5][6]
Isotopic Label	Deuterium (d5)	[7][8]
Storage Conditions	2-8°C	[7]

Synthesis and Origin

D-Phenylglycyl Cefaclor is an impurity that can arise during the synthesis of Cefaclor. The synthesis of Cefaclor typically involves the acylation of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with an activated form of D-phenylglycine. The formation of the D-Phenylglycyl Cefaclor impurity likely occurs through a side reaction involving the coupling of an additional D-phenylglycine molecule.

The synthesis of the deuterated analog, **D-Phenylglycyl Cefaclor-d5**, would logically involve the use of D-phenylglycine-d5 as a starting material in the Cefaclor synthesis process.

Experimental Protocols

While specific experimental protocols for **D-Phenylglycyl Cefaclor-d5** are not widely published, established analytical methods for Cefaclor and its impurities can be readily adapted. The primary application of this deuterated compound is as an internal standard in mass spectrometry-based assays.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of D-Phenylglycyl Cefaclor in pharmaceutical preparations or biological matrices.



- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of Cefaclor and related compounds.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Internal Standard: D-Phenylglycyl Cefactor-d5 is added to samples and calibration standards at a known concentration.
- Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (D-Phenylglycyl Cefaclor) and the internal standard (D-Phenylglycyl Cefaclord5). The mass shift of +5 Da for the deuterated standard allows for its clear differentiation from the unlabeled analyte.
- Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of the analyte in unknown samples is then determined from this curve.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and identify impurities in Cefaclor drug substances and products.

- Instrumentation: An HPLC system equipped with a UV detector.
- Chromatographic Column: A high-resolution reverse-phase C18 column.
- Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a phosphate buffer and an organic modifier like acetonitrile. The specific conditions would be optimized to achieve separation of all relevant impurities.

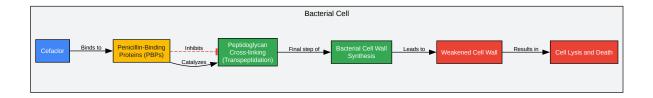


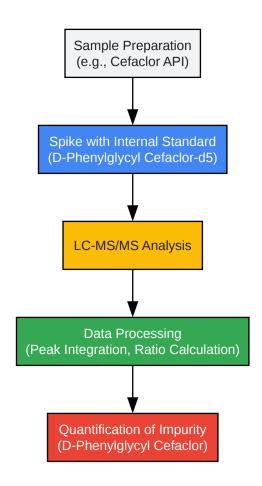
- Detection: UV detection at a wavelength where Cefaclor and its impurities exhibit significant absorbance (e.g., 265 nm).
- Identification: The retention time of D-Phenylglycyl Cefaclor would be compared to that of a
 reference standard. The use of **D-Phenylglycyl Cefaclor-d5** can aid in peak identification
 when using LC-MS for confirmation, due to the characteristic mass shift.

Signaling Pathways and Logical Relationships Mechanism of Action of Cefaclor

As D-Phenylglycyl Cefaclor is a structural analog and impurity of Cefaclor, understanding the mechanism of action of the parent drug provides crucial biological context. Cefaclor, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.







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